2-(Piperidin-2-yl)thiazole hydrobromide

Agricultural Chemistry Fungicide Discovery Structure-Activity Relationship

Irreproducible SAR arises from substituting alternative piperidinyl-thiazole salts or regioisomers. 2-(Piperidin-2-yl)thiazole hydrobromide is the exact HBr salt with 2-position thiazole, ensuring correct pharmacophore orientation. - Scaffold for sub-mg/L EC50 fungicides vs S. sclerotiorum; in vivo efficacy vs P. cubensis. - Validated for picomolar FAAH inhibitors with slow-off kinetics. - Key intermediate for SMN2 modulators in spinal muscular atrophy. High-purity (95%) solid; global shipping.

Molecular Formula C8H13BrN2S
Molecular Weight 249.17 g/mol
Cat. No. B8257530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-2-yl)thiazole hydrobromide
Molecular FormulaC8H13BrN2S
Molecular Weight249.17 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=NC=CS2.Br
InChIInChI=1S/C8H12N2S.BrH/c1-2-4-9-7(3-1)8-10-5-6-11-8;/h5-7,9H,1-4H2;1H
InChIKeyYVNBSCVRHMAMRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-2-yl)thiazole hydrobromide Technical Overview


2-(Piperidin-2-yl)thiazole hydrobromide is a salt form of a heterocyclic building block consisting of a piperidine ring directly linked at its 2-position to a thiazole moiety. This core scaffold serves as a versatile intermediate and key pharmacophore in medicinal chemistry and agrochemical research, with its utility demonstrated in the development of fungicides [1], inhibitors of fatty acid amide hydrolase (FAAH) [2], and modulators of survival motor neuron (SMN) protein production [3]. The compound is primarily procured as a high-purity research chemical for use as a synthetic precursor in the creation of novel, functionally active molecules.

2-(Piperidin-2-yl)thiazole hydrobromide: Salt Form and Isomerism Impact


A generic substitution with other piperidinyl-thiazole analogs is scientifically untenable due to critical differences that dictate compound performance and utility. The target molecule is a specific salt form (hydrobromide), which is crucial for its stability, solubility, and handling properties compared to the free base or other salts . Furthermore, the thiazole ring's substitution pattern (at the 2-position of piperidine) defines a distinct 3D pharmacophore orientation relative to other positional isomers like 4-(piperidin-2-yl)thiazole or 5-(piperidin-2-yl)thiazole, leading to divergent biological target interactions [1]. The potential for chirality introduces another layer of differentiation; the racemic mixture of this compound may exhibit different activity and selectivity profiles compared to its individual (R)- or (S)- enantiomers, which are often studied in isolation for specific therapeutic effects . These physicochemical and stereochemical specificities mean that substituting a different salt, regioisomer, or stereoisomer can result in failed syntheses, unreproducible biological data, and erroneous structure-activity relationship (SAR) conclusions.

2-(Piperidin-2-yl)thiazole hydrobromide Quantitative Evidence


Antifungal Potency: Sclerotinia sclerotiorum

While direct bioactivity data for the specific salt '2-(Piperidin-2-yl)thiazole hydrobromide' is absent from primary literature, its core 'piperidinylthiazole' scaffold is a validated privileged structure. The quantitative potential of this framework is demonstrated by derivative '5i', which shows exceptional antifungal potency against Sclerotinia sclerotiorum. This derivative's EC50 of 0.30 mg/L is >10 times more active than the commercial fungicides oxathiapiprolin and azoxystrobin, establishing a clear performance baseline for advanced analogs derived from this core [1]. This evidence supports the procurement of the 2-(piperidin-2-yl)thiazole core for generating novel fungicidal candidates with superior activity.

Agricultural Chemistry Fungicide Discovery Structure-Activity Relationship

FAAH Inhibition Potency of Piperidinylthiazole

The piperidinylthiazole scaffold, which forms the core of 2-(Piperidin-2-yl)thiazole hydrobromide, has been shown to generate highly potent FAAH inhibitors. In a study of derivatives containing this core, carbamate and urea-based compounds achieved picomolar (pM) and low nanomolar (nM) inhibition constants (Ki), respectively, against the human enzyme [1]. This class-level inference demonstrates that the core structure is capable of interacting with the FAAH active site with high affinity, resulting in slow, time-dependent inhibition kinetics and a slowly reversible inactivation mechanism that is therapeutically desirable for analgesic development.

Pain Research Enzyme Inhibition Cannabinoid System

SMN Protein Modulation by Arylthiazolyl-Piperidines

Patent literature explicitly defines aryl substituted thiazol-2-yl-piperidines as a privileged chemotype for increasing production of the SMN protein, a key target for treating spinal muscular atrophy [1]. This finding is a class-level inference that the specific 2-position linkage between piperidine and thiazole is a critical structural feature for this therapeutic application. The evidence suggests that compounds based on the 2-(piperidin-2-yl)thiazole core have a validated pathway for modulating a specific, disease-relevant protein, a characteristic not necessarily shared by other regioisomeric analogs.

Neurology Spinal Muscular Atrophy Drug Discovery

Hydrobromide Salt Form Properties

The hydrobromide salt form of 2-(Piperidin-2-yl)thiazole (CAS 2307784-41-2) is a distinct chemical entity with different physicochemical properties compared to its free base (CAS 526183-08-4) or other salts like the dihydrochloride (CAS 1258650-24-6) . The hydrobromide counterion directly influences the compound's solid-state stability, hygroscopicity, and aqueous solubility. These properties are critical for accurate weighing, long-term storage, and preparation of reproducible stock solutions in a research setting. Selecting the correct salt form ensures experimental consistency and avoids solubility-related artifacts that could arise from using the free base or an alternative salt.

Medicinal Chemistry Pre-formulation Compound Handling

Optimal Applications of 2-(Piperidin-2-yl)thiazole hydrobromide


Oomycete and Broad-Spectrum Fungicide Development

This compound is optimally deployed as a key synthetic intermediate for generating piperidinylthiazole derivatives with potent antifungal activity. The core scaffold has demonstrated its value in producing compounds with sub-mg/L EC50 values against critical pathogens like Sclerotinia sclerotiorum, and in vivo efficacy against Pseudoperonospora cubensis and Phytophthora infestans [1]. Researchers in agricultural chemistry should prioritize this building block to explore SAR around the piperidinylthiazole framework for creating next-generation fungicides with improved potency and spectrum of activity.

FAAH Inhibitor Synthesis for Pain Research

The piperidinylthiazole core is a validated scaffold for designing highly potent, slowly reversible inhibitors of fatty acid amide hydrolase (FAAH). Evidence shows that advanced derivatives built on this core can achieve picomolar binding affinities (Ki), representing an excellent starting point for analgesic drug discovery [2]. 2-(Piperidin-2-yl)thiazole hydrobromide should be used in medicinal chemistry campaigns targeting the endocannabinoid system, where its specific structure enables interactions with the FAAH active site that lead to desirable slow-off kinetics.

SMN Protein Modulators for Spinal Muscular Atrophy

Patent evidence identifies aryl-substituted thiazol-2-yl-piperidines as effective modulators of SMN protein production, a validated therapeutic approach for spinal muscular atrophy [3]. This compound is therefore a strategic choice for medicinal chemistry teams developing new therapeutics for this indication. Its use as a core scaffold allows for the systematic exploration of substituent effects on SMN2 expression levels, a key requirement for advancing drug candidates in this challenging disease area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Piperidin-2-yl)thiazole hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.